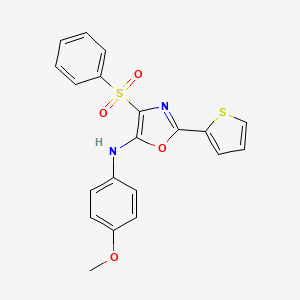

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactionsThe final step involves the coupling of the 4-methoxyphenyl group under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

4-methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.

Benzofuran derivatives: Known for their biological activities such as anti-tumor and antibacterial properties.

Uniqueness

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is unique due to its combination of functional groups and aromatic rings, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a benzenesulfonyl moiety and a thiophene ring, which may interact with various biological targets. This article aims to explore the biological activity of this compound, supported by research findings and case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within biological pathways. The presence of the oxazole and thiophene rings suggests potential for binding to various molecular targets, which could lead to inhibition or activation of biological functions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, benzenesulfonamide derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of this compound in this context requires further investigation but suggests a potential role in cancer therapeutics.

Antimicrobial Properties

Compounds containing thiophene and sulfonamide groups have demonstrated antimicrobial activities. Research indicates that these compounds can inhibit bacterial growth by disrupting cellular processes. The precise antimicrobial spectrum and effectiveness of this compound against specific pathogens remain to be elucidated.

Enzyme Inhibition

The compound's structure may allow it to act as an enzyme inhibitor. For example, similar compounds have been reported to inhibit enzymes such as carbonic anhydrase and various kinases, which play critical roles in metabolic pathways. Future studies should focus on identifying specific enzymes affected by this compound.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various benzenesulfonamide derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs significantly reduced cell viability through apoptosis induction.

- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of thiophene-containing compounds against Gram-positive and Gram-negative bacteria. Results showed promising inhibitory effects, suggesting that modifications in the structure could enhance activity.

- Enzyme Inhibition : Research on enzyme inhibitors derived from oxazole and thiophene frameworks revealed that these compounds could effectively inhibit key metabolic enzymes. Further investigation into the specific interactions with this compound is warranted.

Data Table: Comparison of Biological Activities

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S2/c1-25-15-11-9-14(10-12-15)21-19-20(22-18(26-19)17-8-5-13-27-17)28(23,24)16-6-3-2-4-7-16/h2-13,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLPLJZTZZWVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.